molecular formula C16H29N3O2 B6083991 3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one

3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one

Cat. No.: B6083991
M. Wt: 295.42 g/mol
InChI Key: TYRDMFRSCTXUHZ-UHFFFAOYSA-N
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Description

3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one is a synthetic organic compound that features a piperazinone core substituted with an azocane ring and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one typically involves the following steps:

    Formation of the Piperazinone Core: The piperazinone core can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Azocane Ring: The azocane ring is introduced via nucleophilic substitution reactions, where an azocane derivative reacts with a suitable electrophile.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides or sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azocane ring or the piperazinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Azocan-1-yl)carbonyl]-1,2,3,4-tetrahydroquinoline
  • 4-[3-(Azocan-1-yl)-2-hydroxypropoxy]benzoic acid
  • 2-(Azocan-1-yl)ethanamine

Uniqueness

3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-13(2)19-11-8-17-16(21)14(19)12-15(20)18-9-6-4-3-5-7-10-18/h13-14H,3-12H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRDMFRSCTXUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC(=O)C1CC(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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